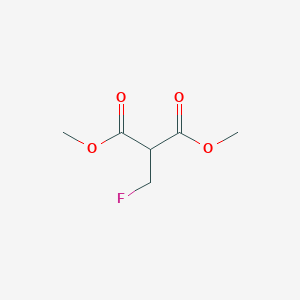
Dimethyl (fluoromethyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (fluoromethyl)propanedioate is an organic compound with the molecular formula C6H9FO4 It is a derivative of propanedioic acid, where two methoxy groups and one fluoromethyl group are attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (fluoromethyl)propanedioate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion of dimethyl propanedioate can be generated using a strong base such as sodium ethoxide in ethanol. This enolate ion can then react with a fluoromethyl halide (e.g., fluoromethyl iodide) to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (fluoromethyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound yields fluoromethylmalonic acid.
Scientific Research Applications
Dimethyl (fluoromethyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which dimethyl (fluoromethyl)propanedioate exerts its effects involves its interaction with various molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A closely related compound where the fluoromethyl group is replaced by a hydrogen atom.
Diethyl propanedioate: Similar structure but with ethyl groups instead of methyl groups.
Methyl fluoromalonate: Another fluorinated derivative with a similar structure.
Uniqueness
Dimethyl (fluoromethyl)propanedioate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. This fluorine atom can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts .
Properties
CAS No. |
83049-85-8 |
|---|---|
Molecular Formula |
C6H9FO4 |
Molecular Weight |
164.13 g/mol |
IUPAC Name |
dimethyl 2-(fluoromethyl)propanedioate |
InChI |
InChI=1S/C6H9FO4/c1-10-5(8)4(3-7)6(9)11-2/h4H,3H2,1-2H3 |
InChI Key |
QPBVIASOCZLEGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CF)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















